6-ethyl-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one
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Overview
Description
6-ethyl-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidinone core, which is a heterocyclic structure containing nitrogen atoms, and is substituted with various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine and pyrimidine derivatives under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to minimize waste and maximize yield .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used in aqueous or organic solvents.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, typically used in anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols), often used in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
6-ethyl-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-ethyl-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Omeprazole: A proton pump inhibitor with a similar pyridine structure.
Indole Derivatives: Compounds with a similar heterocyclic core, used in various biological applications.
Uniqueness
6-ethyl-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings. This combination of structural features contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
6-ethyl-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-morpholin-4-ylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-5-15-10-17(24)23(19(21-15)22-6-8-26-9-7-22)12-16-14(3)18(25-4)13(2)11-20-16/h10-11H,5-9,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRWPRYIYVLCLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)N2CCOCC2)CC3=NC=C(C(=C3C)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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